
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid
説明
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid is an organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene derivatives or the carboxylation of benzene derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Cyclopropylamino Group Addition: The cyclopropylamino group can be added through nucleophilic substitution reactions using cyclopropylamine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropylamino group.
Reduction Products: Alcohols or aldehydes derived from the benzoic acid moiety.
Substitution Products: Compounds with new functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
2-Amino-5-trifluoromethyl-benzoic acid: Similar structure but with an amino group instead of a cyclopropylamino group.
2-Cyclopropylamino-4-trifluoromethyl-benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
2-Cyclopropylamino-5-difluoromethyl-benzoic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid is unique due to the combination of the cyclopropylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
特性
IUPAC Name |
2-(cyclopropylamino)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)6-1-4-9(15-7-2-3-7)8(5-6)10(16)17/h1,4-5,7,15H,2-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPIXWOWQRPSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
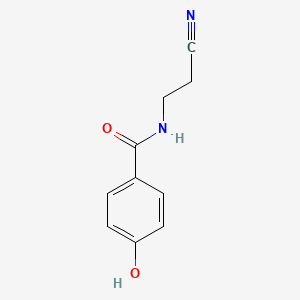
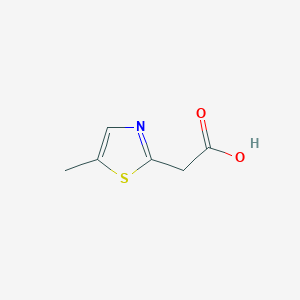
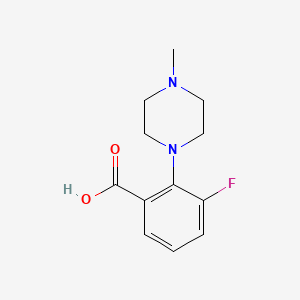
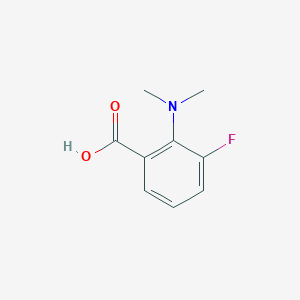



![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7867996.png)
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)

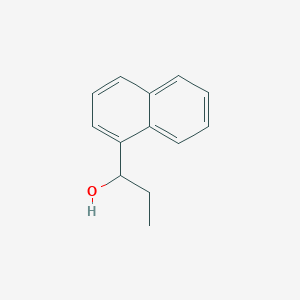

![(1R,5S)-8-(butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868042.png)
